N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride
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Overview
Description
“N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide dihydrochloride” is a chemical compound used in scientific research . It has a CAS Number of 2305255-63-2 and a molecular weight of 298.24 . It is a versatile compound that exhibits diverse applications, offering valuable insights for pharmaceutical, biological, and chemical studies.
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves treating piperidine-4-carboxamide with 4-nitrobenzene sulfonyl chloride and methyl propionate . This process is used to assess the biological efficacy and behavioral activity of the compound .Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C10H15N3OS.2ClH/c1-7-6-15-10 (12-7)13-9 (14)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3, (H,12,13,14);2*1H
. This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
CGRP Receptor Inhibition
One notable application of related compounds is in the development of antagonists for the calcitonin gene-related peptide (CGRP) receptor. These compounds, through stereoselective and economical synthesis, have shown potential in addressing challenges related to CGRP receptor inhibition, which is crucial in managing conditions like migraine. An enantioselective process for preparing a CGRP receptor inhibitor demonstrates the utility of such compounds in therapeutic interventions (Cann et al., 2012).
Antipsychotic Agent Development
Heterocyclic analogs of N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide have been evaluated as potential antipsychotic agents. These studies focus on the synthesis and evaluation of various heterocyclic carboxamides, demonstrating their potential in binding to dopamine and serotonin receptors. Such interactions are critical for developing new treatments for psychiatric disorders (Norman et al., 1996).
Antiemetic and Analgesic Properties
Another research direction involves synthesizing and pharmacologically characterizing 4-piperazino-5-methylthiopyrimidines, which exhibit a range of properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. This highlights the compound's versatility in addressing various therapeutic needs (Mattioda et al., 1975).
Synthesis of N,S-Containing Heterocycles
In the domain of organic synthesis, N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide derivatives have been utilized in the synthesis of N,S-containing heterocycles. These studies provide insights into novel aminomethylation reactions, contributing to the field of heterocyclic chemistry and expanding the toolbox for synthesizing complex molecules (Dotsenko et al., 2012).
Cannabinoid Receptor Interaction
Research on molecular interaction with the CB1 cannabinoid receptor using analogs of N-(4-Methylthiazol-2-yl)piperidine-4-carboxamide sheds light on the compound's potential in influencing cannabinoid receptor dynamics. This is particularly relevant for developing antagonists for therapeutic purposes, illustrating the compound's application in neuropharmacology (Shim et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities .
Mode of Action
For instance, some thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound is a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQWYRLAAZHICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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